molecular formula C12H14O2 B12836298 2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde

2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde

Cat. No.: B12836298
M. Wt: 190.24 g/mol
InChI Key: CLRQHNPZVHSKRC-UHFFFAOYSA-N
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Description

2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde is an organic compound that features a tetrahydrofuran ring substituted with a phenyl group and an acetaldehyde moiety. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a phenyl-substituted dihydrofuran, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of strong acids or bases to facilitate cyclization and oxidizing agents like pyridinium chlorochromate or manganese dioxide for the oxidation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or platinum may be employed to enhance reaction rates and selectivity. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde is unique due to the presence of both a tetrahydrofuran ring and a phenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of structural features is not commonly found in other aldehydes, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(5-phenyloxolan-2-yl)acetaldehyde

InChI

InChI=1S/C12H14O2/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2

InChI Key

CLRQHNPZVHSKRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CC=O)C2=CC=CC=C2

Origin of Product

United States

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